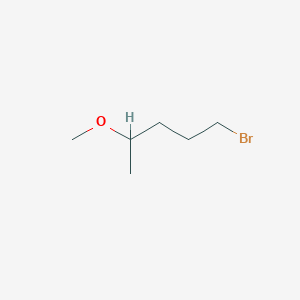
(E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide is an organic compound that features a conjugated system with furan and nitrofuran moieties
Preparation Methods
The synthesis of (E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide typically involves the condensation of 2-furyl and 5-nitro-2-furyl derivatives under specific reaction conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
(E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens can be introduced.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide involves its interaction with biological molecules. The nitrofuran moiety can undergo redox reactions, generating reactive oxygen species that can damage cellular components. This property is being explored for its potential use in antimicrobial therapies.
Comparison with Similar Compounds
(E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide can be compared with other nitrofuran derivatives such as nitrofurantoin and furazolidone. These compounds share similar structural features but differ in their specific applications and biological activities. The unique combination of furan and nitrofuran moieties in this compound makes it distinct and potentially more versatile in its applications.
Properties
CAS No. |
18819-45-9 |
|---|---|
Molecular Formula |
C11H8N2O5 |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
(E)-2-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C11H8N2O5/c12-11(14)8(9-2-1-5-17-9)6-7-3-4-10(18-7)13(15)16/h1-6H,(H2,12,14)/b8-6+ |
InChI Key |
LYAHJFZLDZDIOH-SOFGYWHQSA-N |
Isomeric SMILES |
C1=COC(=C1)/C(=C\C2=CC=C(O2)[N+](=O)[O-])/C(=O)N |
Canonical SMILES |
C1=COC(=C1)C(=CC2=CC=C(O2)[N+](=O)[O-])C(=O)N |
Color/Form |
Reddish-orange needles |
melting_point |
151-152 °C |
physical_description |
Af-2 appears as bright orange crystals. (NTP, 1992) Reddish-orange solid; [HSDB] Bright orange solid; [CAMEO] |
solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992) Slightly soluble in water; soluble in dimethyl formamide, ethanol and methanol |
vapor_pressure |
0.00000007 [mmHg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


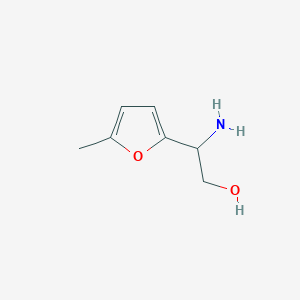
![azane;[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B13150063.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B13150070.png)
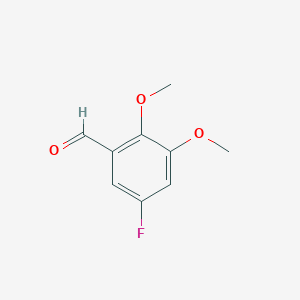
![4,4'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13150094.png)
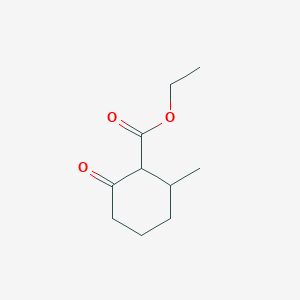
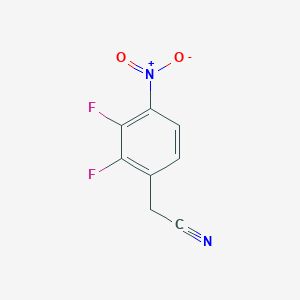
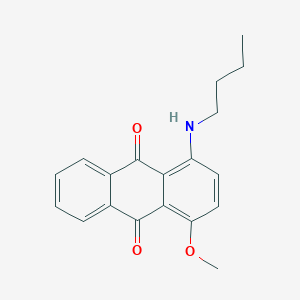
![Benzo[j]phenanthridin-6(5h)-one](/img/structure/B13150113.png)
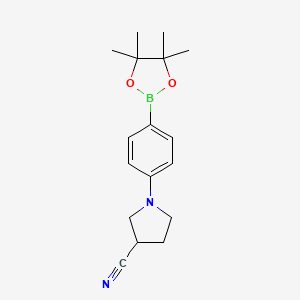
![(2-Methyl-2H-benzo[d][1,2,3]triazol-4-yl)methanol](/img/structure/B13150122.png)
![2-Heptenedioicacid,6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,7-(1,1-dimethylethyl)1-methylester,(2E,6S)-](/img/structure/B13150135.png)
![(4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B13150145.png)
